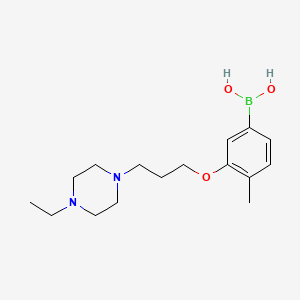

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid

Vue d'ensemble

Description

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid (EPPMPA) is a novel boronic acid derivative that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. EPPMPA has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a ligand in pharmacology.

Applications De Recherche Scientifique

Synthesis and Molecular Modeling

- Antimicrobial Activity and Molecular Modeling : A study by Mandala et al. (2013) synthesized novel compounds, including derivatives of ethylpiperazin, which showed significant antibacterial and antifungal activities. These findings were further explored through molecular docking studies with oxidoreductase protein organisms.

Synthesis Methods and Catalysts

- Efficient Synthesis Using Novel Catalysts : Research by Murugesan, Gengan, & Lin (2017) discussed the synthesis of ethyl–piperazinyl derivatives using a titanium nanomaterial-based catalyst. This method offers a facile, environmentally friendly approach with potential applications in large-scale production.

Pharmacological Properties

- PPARgamma Agonists : A study by Collins et al. (1998) explored the role of the phenyl alkyl ether moiety in PPARgamma agonists, finding that certain substitutions, including a methylpiperazine group, increased solubility and maintained potency.

Anticonvulsant Activity

- Hybrid Anticonvulsant Agents : Kamiński et al. (2015) synthesized hybrid molecules with elements of known antiepileptic drugs. One of the compounds showed broad-spectrum activity in preclinical seizure models and a favorable safety profile.

cGMP Phosphodiesterase Inhibitors

- cGMP Specific Inhibitors : Research by Dumaitre & Dodic (1996) developed a series of pyrazolo[3,4-d]pyrimidones, including 4-methylpiperazine derivatives, which specifically inhibit cGMP phosphodiesterase and show antihypertensive activity.

Antimicrobial Agents

- Novel Antibacterial Agents : Khalil, Berghot, & Gouda (2010) synthesized new N-substituted imide derivatives, including 4-phenylpiperazin-1-yl derivatives, with promising antimicrobial activities.

Quantum Mechanical Calculations and Molecular Docking

- Benzoxazole Derivatives : Temiz-Arpaci et al. (2021) created benzoxazole derivatives with ethylpiperazinyl components. These compounds showed activity against P. aeruginosa and were further analyzed through quantum mechanical calculations and molecular docking.

Propriétés

IUPAC Name |

[3-[3-(4-ethylpiperazin-1-yl)propoxy]-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O3/c1-3-18-8-10-19(11-9-18)7-4-12-22-16-13-15(17(20)21)6-5-14(16)2/h5-6,13,20-21H,3-4,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJZYTUEXXYNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

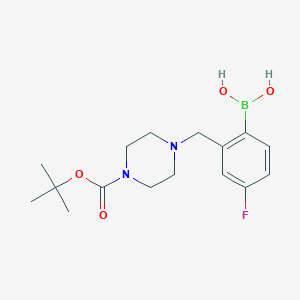

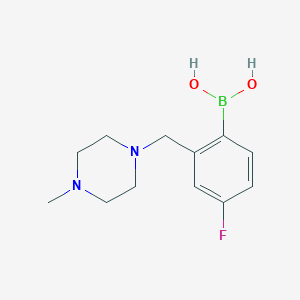

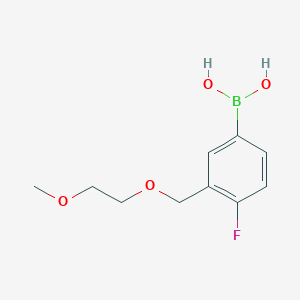

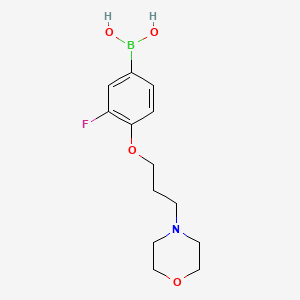

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)

![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)